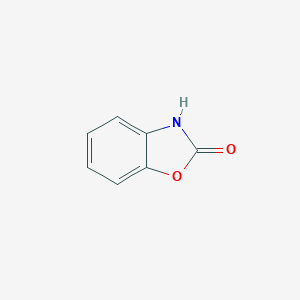

2-ベンゾオキサゾリノン

概要

説明

ベンゾオキサゾリノンは、ベンゼン環とオキサゾリン環が縮合した複素環式有機化合物です。

科学的研究の応用

Antiviral Activity

Recent studies have identified 2-benzoxazolinone derivatives as potential inhibitors of the HIV-1 nucleocapsid protein (NC). The research involved virtual screening of a large library of compounds, leading to the discovery of several benzoxazolinone analogues that exhibited significant inhibitory activity against NC. Notably, one compound demonstrated effective competition for guanine binding to the zinc finger domain of NC at low micromolar concentrations, indicating its potential as an antiretroviral agent .

Anticancer Properties

New derivatives of 2-benzoxazolinone have shown promising cytotoxic activities against various cancer cell lines. For instance, compounds with substituted benzoyl moieties exhibited enhanced cytotoxicity compared to known agents, suggesting their potential for further development in cancer therapy . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzoxazolinone scaffold significantly influenced their anticancer efficacy.

Antibacterial Activity

The antibacterial properties of 2-benzoxazolinone derivatives have also been extensively studied. A series of synthesized compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for various pathogens, highlighting the effectiveness of certain derivatives against resistant strains like Staphylococcus aureus and Escherichia coli . This suggests that these compounds could be valuable in developing new antibacterial therapies.

Enzyme Inhibition

Several studies have focused on the role of 2-benzoxazolinone as an inhibitor of key enzymes involved in disease processes. For example, derivatives targeting aldose reductase have been shown to mitigate complications associated with diabetes by interrupting the polyol pathway and reducing oxidative stress . This mechanism underlines the compound's potential in treating diabetic retinopathy and neuropathy.

Oxidative Stress Modulation

Research indicates that 2-benzoxazolinone can induce oxidative stress in plant systems, which may be leveraged for therapeutic applications in managing oxidative stress-related diseases . By modulating reactive oxygen species (ROS) levels, these compounds could serve as antioxidants or pro-oxidants depending on the context of their application.

Case Studies

作用機序

ベンゾオキサゾリノンの作用機序は、その用途によって異なります。 例えば、抗菌剤としての役割において、ベンゾオキサゾリノン誘導体は、必須の細胞プロセスを阻害することにより、細菌の増殖を阻害します 。 抗HIV活性において、ベンゾオキサゾリノン誘導体は、インテグラーゼ酵素を阻害することが示されており、ウイルスDNAが宿主ゲノムに組み込まれるのを防いでいます .

6. 類似の化合物との比較

ベンゾオキサゾリノンは、ベンゾキサジノイドやベンゾイソキサゾールなどの他の類似の化合物と比較することができます。 例えば、ベンゾキサジノイドは主に植物の防御における役割で知られていますが、ベンゾイソキサゾールは薬理学的特性について研究されています .

類似の化合物のリスト:

- ベンゾキサジノイド

- ベンゾイソキサゾール

- ベンゾオキサゾロン誘導体

結論として、ベンゾオキサゾリノンは、さまざまな科学的および産業的用途において大きな可能性を秘めた汎用性の高い化合物です。その独特の化学的性質と多様な生物活性は、継続的な研究の対象となっています。

生化学分析

Biochemical Properties

2-Benzoxazolinone interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to have antibacterial properties against different bacterial microorganisms . In a study, it was linked to a variety of hydrazones and azoles, demonstrating wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis .

Cellular Effects

2-Benzoxazolinone has significant effects on various types of cells and cellular processes. It influences cell function by reducing germination and causing a delay in radicle elongation . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Benzoxazolinone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to have anti-HIV-1 activity, where the benzoxazolinone scaffold could be replaced with a catechol moiety in the potent but toxic integrase strand transfer inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzoxazolinone change over time. It has been found that the compound is readily taken up by germinated radish at a rate of 1556 nmol g−1 FW . Over time, it is translocated into radish organs, mainly into roots and cotyledons .

Dosage Effects in Animal Models

The effects of 2-Benzoxazolinone vary with different dosages in animal models. At a concentration of 10−3 M, it reduced radish germination by 50% and caused a delay in radicle elongation . At a concentration of 10−5 M, it did not affect radish germination .

Metabolic Pathways

2-Benzoxazolinone is involved in several metabolic pathways. It is released by the decomposition of the cyclic hydroxamic acid DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) . It also interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

2-Benzoxazolinone is transported and distributed within cells and tissues. It is absorbed and translocated into target plants . It is mainly translocated into roots and cotyledons of radish organs .

Subcellular Localization

It has been hypothesized that benzoxazinoid molecules are released into the apoplast as glucosides, and later activated by extracellular glucosidases .

準備方法

合成経路および反応条件: ベンゾオキサゾリノンは、さまざまな方法で合成できます。一般的なアプローチの1つは、トリクロロイソシアヌル酸を塩素化剤として用いて、サリチルアミドのホフマン転位反応を行う方法です。 この方法は、収率が高く、使用する試薬が安定しているため有利です 。 別の方法は、o-アミノフェノールとホスゲン、炭酸塩、カルバメート、二酸化炭素などの炭酸誘導体を縮合させる方法です .

工業生産方法: 工業現場では、連続フローホフマン転位反応がしばしば用いられます。 この方法は、反応条件を最適化することで、固体の蓄積を防ぎ、最終生成物の純度を高めることで、ベンゾオキサゾリノンを大規模に効率的に生産することができます .

化学反応の分析

反応の種類: ベンゾオキサゾリノンは、酸化、還元、置換などのさまざまな化学反応を起こします。 例えば、トリクロロイソシアヌル酸を用いて塩素化すると、5-クロロベンゾオキサゾリノンが生成されます 。 さらに、アルキルβ-クロロビニルケトンと反応すると、オキサゾリン環が開環します .

一般的な試薬と条件:

酸化: トリクロロイソシアヌル酸は、塩素化反応に一般的に用いられます。

還元: 目的とする生成物に応じて、特定の還元剤を使用できます。

置換: さまざまな求核剤を使用して、ベンゾオキサゾリノン構造にさまざまな官能基を導入できます。

主要な生成物: これらの反応で生成される主要な生成物には、塩素化誘導体、ヒドラゾン、アゾールなどがあり、抗菌活性について研究されています .

類似化合物との比較

- Benzoxazinoids

- Benzisoxazoles

- Benzoxazolone derivatives

生物活性

2-Benzoxazolinone (2-BZ) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by a benzene ring fused to an oxazolinone moiety, which contributes to its reactivity and interaction with biological systems. Research has highlighted its potential applications in areas such as agriculture, medicine, and environmental science.

Antimicrobial Properties

2-Benzoxazolinone exhibits significant antimicrobial activity against various pathogens. A study synthesized new derivatives of 2-BZ linked to hydrazones and azoles, demonstrating promising antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential as a therapeutic agent in treating bacterial infections .

Table 1: Antibacterial Activity of 2-Benzoxazolinone Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-Benzoxazolinone | Staphylococcus aureus | 32 |

| 2-Benzoxazolinone | Escherichia coli | 64 |

| Hydrazone derivative | Bacillus subtilis | 16 |

| Azole derivative | Pseudomonas aeruginosa | 32 |

Herbicidal and Defoliating Effects

Research has also explored the herbicidal properties of 2-BZ and its derivatives. These compounds have shown efficacy in inhibiting the growth of specific weed species, making them valuable in agricultural applications. The mode of action involves disrupting plant metabolic processes, leading to defoliation and eventual death of the target plants .

Anti-HIV Activity

In the context of viral infections, particularly HIV-1, computational modeling studies have indicated that derivatives of 2-benzoxazolinone may act as potential anti-HIV agents. These studies utilized structure-based drug design to predict binding affinities and interactions with viral proteins, highlighting the compound's promise in antiviral therapy .

Table 2: Anti-HIV Activity of 2-Benzoxazolinone Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 2-Benzoxazolinone | Reverse Transcriptase | -9.5 |

| Quinazoline derivative | Integrase | -8.7 |

| Diazocoumarin derivative | Protease | -7.8 |

The biological activity of 2-benzoxazolinone is attributed to its ability to interact with various biomolecular targets. For instance, its herbicidal action is linked to the inhibition of specific enzymes involved in photosynthesis and amino acid biosynthesis in plants. In microbial contexts, it may disrupt cell wall synthesis or interfere with protein synthesis pathways.

Study on Antibacterial Activity

A recent study synthesized several new derivatives of 2-benzoxazolinone and evaluated their antibacterial properties against common pathogens. The results indicated that modifications to the benzoxazolinone structure could enhance antibacterial potency, especially against resistant strains .

Investigation into Herbicidal Effects

Another research project focused on the herbicidal effects of benzoxazolinones in agricultural settings. Field trials demonstrated that certain formulations effectively reduced weed populations without adversely affecting crop yield, suggesting a viable alternative to synthetic herbicides .

特性

IUPAC Name |

3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSKVPFEZFQQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049324 | |

| Record name | 2-Benzoxazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Benzoxazolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

335.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Benzoxazolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>20.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14719300 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

59-49-4 | |

| Record name | 2(3H)-Benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BENZOXAZOLINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzoxazolone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzoxazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-benzoxazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOXAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X996Q809V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Benzoxazolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 142 °C | |

| Record name | 2-Benzoxazolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。